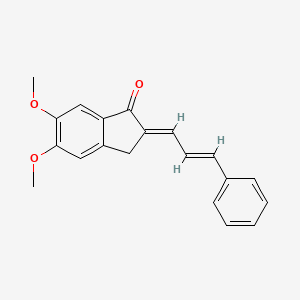

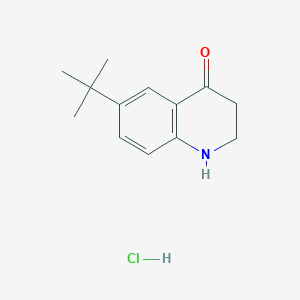

![molecular formula C20H26N6O4 B2963375 2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1189441-07-3](/img/structure/B2963375.png)

2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline, which is a type of nitrogen-containing heterocycle . These types of compounds are often found in pharmaceuticals and have a wide range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar [1,2,4]triazolo[4,3-a]quinazoline derivatives have been synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

The compound contains several functional groups including an amide, a carboxamide, and a [1,2,4]triazolo[4,3-a]quinazoline ring system. These functional groups can participate in a variety of chemical reactions and can interact with biological systems in specific ways .Scientific Research Applications

Synthesis Techniques and Applications

- Facile Synthesis Routes : A study by Chern et al. (1988) highlighted a new synthesis method for 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, showcasing a versatile approach to creating heterocyclic compounds that could serve as building blocks for further chemical modifications (Chern et al., 1988).

- Biological Activity Prediction : Danylchenko et al. (2016) reported on the synthesis and computer prediction of the biological activity of [1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, indicating potential for antineurotic activity, which could be promising for treatments in male reproductive and erectile dysfunction (Danylchenko et al., 2016).

Potential Therapeutic Applications

- Antimicrobial Activities : Pokhodylo et al. (2021) synthesized a series of novel 1H-1,2,3-triazole-4-carboxamides, including [1,2,3]triazolo[1,5-a]quinazoline-3-carboxamides, which exhibited moderate to good activities against various pathogens, suggesting their potential as antimicrobial agents (Pokhodylo et al., 2021).

- Antitumor Potential : Stevens et al. (1984) explored the synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a novel broad-spectrum antitumor agent, indicating the role of similar heterocyclic compounds in cancer treatment (Stevens et al., 1984).

Mechanistic Studies and Chemical Properties

- Cascade Cyclization Reactions : Lipson et al. (2006) investigated cascade cyclization reactions of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, leading to the synthesis of 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, highlighting complex reaction mechanisms that could be exploited for creating structurally diverse heterocyclic compounds (Lipson et al., 2006).

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes and receptors in the biological system . Specifically, it has been found to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction , which is crucial in the replication of RNA viruses . It also targets topoisomerase II (Topo II), a crucial cellular enzyme that modifies DNA topology .

Mode of Action

The compound interacts with its targets by binding to them . In the case of RdRP, it inhibits the interaction between the PA and PB1 subunits, thereby disrupting the replication of RNA viruses . For Topo II, it acts as an inhibitor and a DNA intercalator . This means it can insert itself between the DNA strands, preventing the enzyme from properly modifying the DNA’s topology .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with different targets. By inhibiting RdRP, it disrupts the replication pathway of RNA viruses . Its action on Topo II affects the DNA replication, recombination, transcription, and segregation pathways .

Result of Action

The compound’s action results in several molecular and cellular effects. It can induce apoptosis in cells and arrest the cell cycle at the G2–M phase . This can lead to the death of cancer cells, making the compound potentially useful as an anticancer agent . Its antiviral activity results from its inhibition of RdRP, which can prevent the replication of RNA viruses .

Properties

IUPAC Name |

2-(2-amino-2-oxoethyl)-N,4-bis(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4/c1-11(2)8-22-17(28)13-5-6-14-15(7-13)26-19(24(18(14)29)9-12(3)4)23-25(20(26)30)10-16(21)27/h5-7,11-12H,8-10H2,1-4H3,(H2,21,27)(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVJLNXPPBRHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-[2-[4-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine](/img/structure/B2963292.png)

![N-(4-acetylphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2963295.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2963296.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2963297.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2963299.png)

![4-{[5-(2-fluorobenzyl)-1,1-dioxido-1,2,5-thiadiazolidin-2-yl]acetyl}-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2963301.png)

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2963302.png)

![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2963304.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2963306.png)